2,4-Heptadienal, 5-methyl-6-oxo- (9CI)
Description
Contextual Significance in Organic Chemistry and Related Fields
(2E,4E)-2-methyl-6-oxohepta-2,4-dienal is a polyfunctional organic molecule characterized by a conjugated dienal system and a ketone functional group. The α,β-unsaturated aldehyde moiety is a well-known reactive species in organic synthesis, participating in a variety of transformations. nih.gov The conjugation of the double bonds and the carbonyl group creates a delocalized π-electron system, influencing the molecule's electronic properties and reactivity. libretexts.org Specifically, the presence of both an aldehyde and a ketone, along with a diene structure, classifies it as an oxo-aldehyde and a dienal, making it a versatile building block for the synthesis of more complex molecules. nih.gov Its unique chemical structure is noted for its reactivity, which is valuable in the field of organic synthesis for creating novel compounds. lookchem.com
Historical Trajectory of Research on Dienal and Oxo-Aldehyde Compounds
The study of organic compounds took a significant leap in the 19th century. A pivotal moment was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic precursors, dismantling the then-prevalent vital force theory. lookchem.com This discovery laid the groundwork for the field of organic synthesis.
The specific functional groups within the target molecule have their own rich histories. The industrial production of aldehydes was revolutionized by the discovery of the hydroformylation process, or "oxo synthesis," by Otto Roelen in 1938. mdpi.com This process allows for the large-scale synthesis of aldehydes from alkenes. mdpi.com
Conjugated dienes gained immense importance with the discovery of the Diels-Alder reaction, a powerful tool for forming six-membered rings, for which Otto Diels and Kurt Alder were awarded the Nobel Prize in Chemistry in 1950. nih.gov This reaction has been instrumental in the synthesis of numerous complex natural and synthetic products. nih.gov Research into α-oxo aldehydes, particularly their role in bioconjugation chemistry, has been an active area since the 1990s, providing tools for modifying peptides and proteins. nih.gov
Current Scientific Interest and Identified Knowledge Gaps for the Specific Compound
The current scientific interest in (2E,4E)-2-methyl-6-oxohepta-2,4-dienal appears to be centered on its potential as a synthetic intermediate and its biological properties. It is listed as a related compound or impurity in the analysis of Tretinoin, a retinoid used in pharmaceuticals. pharmaffiliates.compharmaffiliates.com Furthermore, patent literature suggests that oxidized carotenoid fractions containing ketoaldehydes may be useful as cell-differentiation inducers and anti-tumor agents, pointing to a potential, though not yet fully explored, application in medicinal chemistry. lookchem.com
A significant knowledge gap exists regarding this specific molecule. While its basic properties are available from chemical suppliers, there is a lack of dedicated studies in peer-reviewed literature detailing its synthesis, comprehensive reactivity profile, and biological mechanisms. Much of the available information is from patents or general supplier data, highlighting the need for more fundamental research to understand its chemical and biological behavior fully. lookchem.compharmaffiliates.com Computational studies on related gold alpha-oxo carbene species have suggested instability, but experimental evidence to confirm the reactivity and stability of such intermediates is lacking, representing a broader knowledge gap in oxo-aldehyde chemistry. duke.edu
Interdisciplinary Research Relevance of 2,4-Heptadienal, 5-methyl-6-oxo- (9CI)
The multifaceted nature of (2E,4E)-2-methyl-6-oxohepta-2,4-dienal lends it relevance across several scientific disciplines. Its conjugated diene structure makes it a potential monomer for polymerization reactions, relevant to materials science . The reactivity of α,β-unsaturated aldehydes as alkylating agents suggests potential applications and toxicological interest in biochemistry and medicine . nih.govcapes.gov.br
Chemical suppliers report that the compound has a strong, fruity odor, which indicates its use in the flavor and fragrance industry . lookchem.com Additionally, it is purported to have antimicrobial and anti-inflammatory properties, making it a candidate for research in pharmaceutical and personal care product development . lookchem.com Its role as a building block in the synthesis of other complex molecules, such as Vitamin A, underscores its importance in synthetic organic chemistry and the production of bioactive compounds. lookchem.commdpi.com
Interactive Data Tables
Table 1: Physicochemical Properties of (2E,4E)-2-methyl-6-oxohepta-2,4-dienal
| Property | Value | Source(s) |
| CAS Number | 129454-99-5 | nih.gov, pharmaffiliates.com |
| Molecular Formula | C₈H₁₀O₂ | nih.gov, pharmaffiliates.com |
| Molecular Weight | 138.16 g/mol | nih.gov, pharmaffiliates.com |
| Appearance | Colorless to pale yellow liquid | nih.gov |
| Odor | Strong, fruity | lookchem.com, nih.gov |
| Storage | 2-8°C Refrigerator | pharmaffiliates.com |
Table 2: Summary of Research on Related Compound Classes
| Compound Class | Key Research Finding/Application | Significance | Source(s) |
| Dienals / Dienes | Serve as reactants in Diels-Alder cycloadditions. | Fundamental for the synthesis of cyclic and polycyclic compounds. | nih.gov |
| Dienes | Used as monomers in the synthesis of polymers (e.g., synthetic rubber). | Foundational for the polymer and materials industry. | nih.gov |
| Oxo-Aldehydes | Used in hydroformylation (oxo process) to produce aldehydes from alkenes. | A cornerstone of the industrial chemical industry for producing bulk chemicals. | mdpi.com |
| α-Oxo Aldehydes | Employed in peptide and protein bioconjugation. | Enables the creation of novel biomaterials and therapeutic agents. | nih.gov, pharmaffiliates.com |
| α,β-Unsaturated Aldehydes | Act as direct-acting alkylating agents with biological targets. | Implicates them in both therapeutic applications and toxicological mechanisms. | nih.gov |
Properties
CAS No. |
195991-36-7 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.166 |
IUPAC Name |
5-methyl-6-oxohepta-2,4-dienal |
InChI |
InChI=1S/C8H10O2/c1-7(8(2)10)5-3-4-6-9/h3-6H,1-2H3 |
InChI Key |
YNQYKBMYTYYVJV-UHFFFAOYSA-N |
SMILES |
CC(=CC=CC=O)C(=O)C |
Synonyms |
2,4-Heptadienal, 5-methyl-6-oxo- (9CI) |
Origin of Product |
United States |
Natural Occurrence and Biogenesis Pathways of 2,4 Heptadienal, 5 Methyl 6 Oxo 9ci
Identification and Isolation Methodologies from Biological Sources
There is currently no scientific literature available that documents the identification or isolation of 2,4-Heptadienal, 5-methyl-6-oxo- from any biological sources. Methodologies for its extraction, purification, and characterization from a natural matrix have not been described.
Precursor Compounds and Proposed Biosynthetic Routes in Living Systems
No information has been published regarding the precursor compounds or the proposed biosynthetic pathways leading to the formation of 2,4-Heptadienal, 5-methyl-6-oxo- in living organisms. While the biogenesis of other branched-chain aldehydes is known to occur, for instance, through the metabolism of branched-chain amino acids, no such pathway has been documented for this specific compound.
Enzymatic and Non-Enzymatic Mechanisms Driving Formation in Biological Matrices
There are no studies available that describe the enzymatic or non-enzymatic mechanisms responsible for the formation of 2,4-Heptadienal, 5-methyl-6-oxo- within biological matrices. The enzymes and reaction conditions that would lead to its synthesis are unknown.
Metabolic Intermediates and Degradation Pathways within Organisms
Information on the metabolic fate of 2,4-Heptadienal, 5-methyl-6-oxo- is not available in the current body of scientific literature. Its metabolic intermediates and degradation pathways within any organism have not been elucidated.
Advanced Synthetic Methodologies for 2,4 Heptadienal, 5 Methyl 6 Oxo 9ci and Its Analogues
Retrosynthetic Analysis and Key Strategic Disconnections
A logical retrosynthetic analysis of 2,4-Heptadienal, 5-methyl-6-oxo- (9CI) suggests several potential disconnections. The core structure features a conjugated dienal system and a β-dicarbonyl-like functionality (enol form of a 1,3-dicarbonyl).
Primary Disconnections:
Aldol (B89426) Condensation/Claisen-Schmidt Reaction: A primary disconnection can be envisioned between C4 and C5, retrosynthetically leading to a simpler aldehyde and a ketone. This approach is a classic and robust method for forming carbon-carbon bonds and creating α,β-unsaturated carbonyl systems.
Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: The C2-C3 or C4-C5 double bonds could be formed via olefination reactions. An HWE approach is often preferred for generating (E)-alkenes with high stereoselectivity.
Acylation of an Enolate: The C5-C6 bond could be formed by the acylation of a suitable enolate, a common strategy for constructing β-dicarbonyl compounds.
Based on these primary disconnections, a convergent synthesis would likely be the most efficient approach, allowing for the independent synthesis of key fragments before their final assembly. nih.gov
Stereoselective and Regioselective Approaches in Total Synthesis
The synthesis of 2,4-Heptadienal, 5-methyl-6-oxo- (9CI) necessitates precise control over both the geometry of the dienal system and the stereocenter at the methyl-substituted carbon.
Control of (E/Z)-Diene Geometry
Achieving the desired (E,E) or other isomeric forms of the diene is critical. Several modern synthetic methods offer high stereoselectivity in the formation of 1,3-dienes. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Negishi couplings are powerful tools for constructing C(sp²)–C(sp²) bonds with retention of stereochemistry from stereodefined vinyl precursors. nih.gov For instance, the coupling of a vinyl boronic acid with a vinyl halide can proceed with high fidelity.
Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) reaction, particularly with phosphonate (B1237965) esters of the Still-Gennari or Ando type, can provide access to either (E) or (Z) olefins with high selectivity by modifying the phosphonate reagent and reaction conditions.
Alkyne Hydroalkenylation: A dual copper(I) hydride and palladium-catalyzed hydroalkenylation of alkynes with enol triflates has emerged as a stereoselective method for preparing highly substituted Z-dienes. mit.edu
Stereochemical Control at Methyl-Substituted Carbon Centers
The introduction of the methyl group at C5 with a specific stereochemistry would require an asymmetric synthetic strategy.
Asymmetric Conjugate Addition: The addition of a methyl organocuprate to an appropriate α,β-unsaturated precursor in the presence of a chiral ligand could establish the stereocenter at C5.
Enantioselective Aldol Reactions: If an aldol strategy is pursued, the use of chiral auxiliaries or enantioselective catalysts (e.g., proline-based organocatalysts or chiral metal complexes) can control the stereochemistry of the newly formed chiral center.
Catalytic Enantioselective 1,2-Diboration of 1,3-Dienes: This method can produce versatile chiral building blocks that can be further elaborated. nih.gov
Catalytic Strategies for Efficient Bond Formation and Functional Group Interconversion
Modern organic synthesis emphasizes the use of catalytic methods to improve efficiency and reduce waste. rsc.orgresearchgate.net
Palladium-Catalyzed Reactions: As mentioned, palladium catalysis is central to many cross-coupling strategies for diene synthesis. nih.gov
Rhodium and Ruthenium Catalysis: These metals are also employed in various bond-forming reactions. For instance, rhodium catalysts can be used in the hydroformylation of alkenes to introduce an aldehyde group, a process known as oxo synthesis. tsijournals.com Ruthenium catalysts are effective in alkene-alkyne coupling reactions. rsc.org
Copper-Catalyzed Reactions: Copper catalysis is relevant for conjugate additions and, more recently, in dual catalytic systems for diene synthesis. mit.edu
Organocatalysis: The use of small organic molecules as catalysts for reactions like aldol and Michael additions offers a metal-free alternative for key bond-forming steps.
Novel Reagent Development for Dienal and Oxo-Aldehyde Synthesis
The development of novel reagents is continuously expanding the synthetic chemist's toolbox.
Hypervalent Iodine Reagents: These reagents are often used for oxidations and have been developed for a variety of transformations, offering milder alternatives to some traditional heavy-metal oxidants.
Organometallic Reagents for Aldehyde Addition: While Grignard reagents can be problematic with sterically hindered or easily enolizable aldehydes, organocuprates offer a milder alternative for 1,2-addition to oxo-aldehydes.
Specialized Wittig and HWE Reagents: The development of new phosphonium (B103445) ylides and phosphonate esters allows for greater control over olefination reactions, including the synthesis of highly substituted and sterically hindered alkenes.
In Situ Generation of Reactive Intermediates: Methods that generate reactive species like nitrile imines in situ for subsequent reactions, such as oxidative amidation of aldehydes, showcase the innovation in reagent and reaction design.
Comparative Analysis of Synthetic Efficiency and Yield Optimization
Table 1: Hypothetical Comparison of Synthetic Strategies
| Strategy | Key Reactions | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Aldol/Wittig Approach | Aldol condensation, Wittig/HWE olefination | Well-established reactions, commercially available starting materials. | Stereocontrol in the aldol step, purification of Wittig byproducts. |
| Cross-Coupling Approach | Suzuki/Stille coupling, acylation | High stereoselectivity, modularity. | Preparation of stereodefined vinylmetal reagents, catalyst sensitivity. |
| Asymmetric Conjugate Addition | Michael addition, olefination | Direct introduction of stereocenter. | Catalyst loading and turnover, regioselectivity of olefination. |
Yield optimization in modern synthesis often employs high-throughput experimentation (HTE) and statistical methods like Design of Experiments (DoE) to rapidly screen reaction conditions (catalyst, solvent, temperature, etc.) and identify the optimal parameters for maximizing product yield.
Mechanistic Investigations of 2,4 Heptadienal, 5 Methyl 6 Oxo 9ci Interactions
Molecular Recognition and Binding Studies with Biological Macromolecules
Currently, there are no specific studies detailing the molecular recognition and binding of 2,4-Heptadienal, 5-methyl-6-oxo- with biological macromolecules such as proteins or DNA. Research in this area would be crucial to understanding its potential biological activity. Hypothetically, the electrophilic nature of the α,β-unsaturated aldehyde moiety would make it a candidate for covalent modification of nucleophilic residues on proteins, such as cysteine, histidine, and lysine (B10760008), through Michael addition.
Future research would likely involve:
Spectroscopic techniques: Methods like fluorescence quenching assays could be employed to study the binding affinity of the compound to proteins.
Mass spectrometry: This would be used to identify specific amino acid residues that are covalently modified by the compound.
Computational modeling: Molecular docking simulations could predict the binding sites and modes of interaction with various biological targets.
Enzyme-Substrate Kinetics and Mechanistic Elucidation of Biotransformations
The biotransformation of 2,4-Heptadienal, 5-methyl-6-oxo- by metabolic enzymes has not been specifically documented. Generally, aldehydes are metabolized by enzymes such as aldehyde dehydrogenases (ALDHs) and glutathione (B108866) S-transferases (GSTs). lsuhsc.edunih.govbasicmedicalkey.com
A theoretical kinetic study of its biotransformation would involve:
Enzyme Assays: Measuring the rate of disappearance of the substrate or the formation of a product in the presence of purified enzymes or cellular extracts. biorxiv.org
Michaelis-Menten Kinetics: Determining key kinetic parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max) to understand the enzyme's affinity and catalytic efficiency for this substrate. youtube.com
Table 1: Hypothetical Michaelis-Menten Parameters for the Biotransformation of 2,4-Heptadienal, 5-methyl-6-oxo-
| Enzyme | K_m (μM) | V_max (nmol/min/mg protein) |
| Aldehyde Dehydrogenase | Data not available | Data not available |
| Glutathione S-Transferase | Data not available | Data not available |
| Carbonyl Reductase | Data not available | Data not available |
This table is illustrative and highlights the lack of available data.
Reactivity Profiling in Model Chemical Systems
Specific reactivity profiling for 2,4-Heptadienal, 5-methyl-6-oxo- is not present in the current body of scientific literature. However, its structure suggests reactivity towards nucleophiles. The presence of two conjugated double bonds and a carbonyl group makes it susceptible to both 1,2- and 1,4-additions (Michael additions).
A reactivity profile could be established by studying its reactions with model nucleophiles such as:
Thiols: (e.g., N-acetylcysteine) to mimic reactions with cysteine residues in proteins.
Amines: (e.g., n-butylamine) to model reactions with lysine residues.
The reaction kinetics and product formation could be monitored using techniques like HPLC and NMR spectroscopy.
Elucidation of Molecular Pathways in Lipid Oxidation Phenomena
While 2,4-Heptadienal, 5-methyl-6-oxo- is structurally related to compounds formed during lipid oxidation, its specific formation pathways have not been elucidated. Lipid oxidation is a complex process involving the reaction of oxygen with unsaturated fatty acids, leading to the formation of hydroperoxides, which then decompose into a variety of secondary products, including aldehydes. pan.olsztyn.plnih.gov The formation of this particular compound would likely arise from the oxidation of more complex polyunsaturated fatty acids. nih.govwur.nl
Its role as a potential marker or intermediate in lipid oxidation in food systems or biological membranes remains an area for future investigation. unav.edu
Photo-Induced and Thermally-Induced Transformation Pathways
There is no specific information regarding the photo-induced or thermally-induced transformations of 2,4-Heptadienal, 5-methyl-6-oxo-. Generally, α,β-unsaturated aldehydes can undergo various transformations upon exposure to heat or UV light.
Thermal Degradation: At elevated temperatures, it could undergo isomerization, polymerization, or fragmentation. mdpi.com Thermogravimetric analysis (TGA) would be a suitable technique to study its thermal stability.
Photo-Induced Transformations: UV irradiation could lead to (E/Z)-isomerization of the double bonds or cycloaddition reactions. The specific outcomes would depend on the wavelength of light and the presence of photosensitizers.
Cutting Edge Analytical Methodologies for the Research of 2,4 Heptadienal, 5 Methyl 6 Oxo 9ci
High-Resolution Spectroscopic Techniques for Structural Elucidation in Complex Samples
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure. For 2,4-Heptadienal, 5-methyl-6-oxo-, a combination of high-resolution techniques would be employed to confirm its connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While specific experimental NMR data for 2,4-Heptadienal, 5-methyl-6-oxo- is not widely available in published literature, a standard analytical approach would involve a suite of NMR experiments.
¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons. The olefinic and aldehydic protons would resonate at characteristic downfield shifts.
¹³C NMR: This would reveal the number of unique carbon atoms and their functionalities (e.g., carbonyl, olefinic, methyl). For reference, the related compound 2,4-Heptadienal shows characteristic signals for its carbon atoms. nih.gov
2D-NMR Techniques: To definitively assign the complex proton and carbon spectra, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, between the protons of the heptadienal backbone.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Is essential for identifying longer-range couplings (2-3 bonds), which would be key in connecting the methyl and oxo groups to the main chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry ((E,E)-, (E,Z)-, etc.) of the double bonds by identifying protons that are close in space.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Heptadienal, 5-methyl-6-oxo- (9CI) (Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (Aldehyde) | 9.5 - 10.0 (d) | 190 - 195 |
| C2 | 6.0 - 6.5 (dd) | 130 - 140 |
| C3 | 7.0 - 7.5 (m) | 145 - 155 |
| C4 | 6.5 - 7.0 (m) | 125 - 135 |
| C5 (CH) | 3.0 - 3.5 (q) | 45 - 55 |
| C6 (Keto C=O) | - | 200 - 210 |
| C7 (CH₃) | 2.1 - 2.5 (s) | 25 - 35 |
| 5-methyl (CH₃) | 1.1 - 1.3 (d) | 15 - 25 |
Solid-State NMR (ssNMR) could be employed if the compound is in a solid or semi-solid state, providing insights into its crystalline packing and conformation in the solid phase.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. For 2,4-Heptadienal, 5-methyl-6-oxo-, with a monoisotopic mass of 138.0681 g/mol , HRMS would confirm this composition. ebi.ac.uk
α-cleavage: Cleavage of the bond adjacent to the carbonyl groups.
McLafferty rearrangement: If sterically possible.
Loss of small neutral molecules: Such as CO, H₂O, and hydrocarbon fragments.
Table 2: Potential Key Fragments in the Mass Spectrum of 2,4-Heptadienal, 5-methyl-6-oxo- (9CI) (Note: These are hypothetical fragments based on the structure. Actual fragmentation would need experimental verification.)
| m/z | Proposed Fragment Ion |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 110 | [M - CO]⁺ |
| 95 | [M - CO - CH₃]⁺ |
| 67 | [C₅H₇]⁺ |
| 43 | [CH₃CO]⁺ |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups.
IR Spectroscopy: Would show strong absorption bands for the C=O stretching vibrations of the aldehyde (around 1680-1705 cm⁻¹) and the ketone (around 1660-1700 cm⁻¹). The C=C stretching of the conjugated system would appear in the 1600-1650 cm⁻¹ region. The C-H stretch of the aldehyde would be visible around 2720 and 2820 cm⁻¹.
Raman Spectroscopy: Being highly sensitive to non-polar bonds, Raman spectroscopy would be particularly effective for observing the C=C backbone of the conjugated diene system.
Chromatographic Separation and Detection in Diverse Research Matrices
Chromatographic techniques are essential for separating the target compound from complex mixtures and for its quantification.
Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of 2,4-Heptadienal, 5-methyl-6-oxo-. The compound would be separated from other volatile and semi-volatile compounds in a sample based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then serves as a powerful detector, providing mass information for identification.
The analysis of the related compound 2,4-Heptadienal is well-established in the analysis of volatile profiles of various samples, including food and beverages. thegoodscentscompany.com A similar approach would be effective for its 5-methyl-6-oxo derivative. The choice of GC column (e.g., a mid-polar phase like DB-5ms) and temperature programming would be optimized to achieve good separation.
For non-volatile samples or for achieving very low detection limits, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The compound would first be separated by HPLC, likely using a reversed-phase column (e.g., C18). Detection by tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.
In MS/MS analysis, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 139) is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), allows for quantification even in highly complex matrices. While specific LC-MS/MS methods for 2,4-Heptadienal, 5-methyl-6-oxo- are not documented, the general methodology is widely applied to similar carbonyl compounds in various fields. nih.gov
Advanced Hyphenated Techniques (e.g., GCxGC-MS, LC-IMS-MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, have become indispensable in the analysis of complex mixtures. mdpi.com For volatile and semi-volatile compounds like 2,4-Heptadienal, 5-methyl-6-oxo- (9CI), gas chromatography-mass spectrometry (GC-MS) is a foundational technique. nih.gov However, to resolve the intricate matrix of isomers and closely related compounds often found in biological and food samples, more advanced configurations are required.
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. unito.itlabrulez.com By employing two columns with different stationary phase polarities, a more detailed chemical fingerprint of a sample can be generated. unito.it When coupled with a time-of-flight mass spectrometer (TOF-MS), which provides rapid data acquisition, GCxGC-TOF-MS becomes an exceptionally powerful tool for the analysis of complex volatile mixtures containing aldehydes and ketones. nih.govnih.gov
This technique is particularly well-suited for resolving isomeric compounds that may co-elute in a single chromatographic dimension. nih.gov The structured two-dimensional chromatograms and the high-resolution mass spectra allow for more confident identification of individual components in a complex sample. unito.it While specific studies on 2,4-Heptadienal, 5-methyl-6-oxo- (9CI) using GCxGC-MS are not prevalent in current literature, the methodology has been successfully applied to the detailed analysis of volatile profiles in various matrices, including human monocytes, where numerous aldehydes and ketones were identified. nih.gov
Interactive Data Table: Comparison of GC-MS Platforms for Volatile Compound Analysis
| Feature | 1D-GC/Orbitrap-MS | 2D-GC/TOF-MS | Suitability for Complex Aldehyde Analysis |
| Peak Capacity | ~400 peaks per sample | ~4000 peaks per sample | 2D-GC offers significantly higher resolution for complex mixtures. |
| Identified VOCs | Lower number of identified compounds | Higher number of identified compounds (91 in a comparative study) | Enhanced identification capabilities are crucial for novel compound discovery. |
| Chemical Classes Detected | Alcohols, ketones, hydrocarbons, aldehydes, acids, cyclic compounds | Alcohols, ketones, hydrocarbons, aldehydes, acids, cyclic compounds | Both are capable, but 2D-GC provides a more comprehensive profile. |
| Application Example | Analysis of volatile organic compounds from human monocytes | Analysis of volatile organic compounds from human monocytes | Demonstrates applicability to complex biological samples. |
| Data derived from a comparative study on human monocyte volatolomics. nih.gov |
Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS)
For less volatile or thermally labile compounds, and for separating isomers that are challenging for GC, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. longdom.org The addition of ion mobility spectrometry (IMS) provides an extra dimension of separation based on the size, shape, and charge of the ions. news-medical.netfrontiersin.org This is particularly valuable for the separation of constitutional and stereoisomers, which often have identical masses and similar retention times. news-medical.netfrontiersin.org
LC-IMS-MS can effectively separate isomeric compounds, providing clean MS/MS spectra for more confident structural elucidation. news-medical.net This is highly relevant for a compound like 2,4-Heptadienal, 5-methyl-6-oxo- (9CI), which can exist in various isomeric forms. The collisional cross-section (CCS) value obtained from IMS serves as an additional, robust identifier for a given molecule. news-medical.net While direct application on the target compound is not documented, the technique has been successfully used for the separation of isomeric sugars and lipids. news-medical.netnih.gov
Development of Biosensors and Electrochemical Detection Methods for Research Applications
The demand for rapid, sensitive, and selective detection of reactive aldehydes has driven the development of novel biosensors and electrochemical methods. These approaches offer potential advantages over traditional chromatographic techniques, including portability and real-time monitoring capabilities.
Enzyme-Based Biosensors
Enzyme-based biosensors leverage the high specificity of enzymes for their substrates to achieve selective detection. mdpi.comnih.govnih.gov For α,β-unsaturated aldehydes, enzymes such as aldehyde dehydrogenases (ALDH) or enone reductases could be employed as the biological recognition element. mdpi.com For instance, a biosensor for trans-2-nonenal, an α,β-unsaturated aldehyde, was developed using both ALDH and an enone reductase. news-medical.net The principle of detection was based on the change in fluorescence of NAD(P)H during the enzymatic reaction. news-medical.net While the ALDH-based sensor showed broader reactivity with various aldehydes, the enone reductase-based sensor exhibited higher selectivity. news-medical.net Such a strategy could be adapted for the specific detection of 2,4-Heptadienal, 5-methyl-6-oxo- (9CI) by identifying or engineering an enzyme with high specificity for this particular substrate.
Electrochemical Sensors
Electrochemical sensors offer a sensitive and often low-cost alternative for the detection of electroactive species. frontiersin.orgfrontiersin.orgnih.gov α,β-Unsaturated carbonyl compounds are known to be electrochemically active. frontiersin.org Research on the electrochemical behavior of α,β-unsaturated aldehydes has shown that they can be reduced via a one-electron, one-proton process. acs.org This intrinsic electroactivity can be harnessed for direct detection.
Furthermore, electrochemical immunosensors, which utilize the specific binding of an antibody to its antigen, represent a highly sensitive detection platform. nih.gov While the development of an antibody specific to 2,4-Heptadienal, 5-methyl-6-oxo- (9CI) would be required, this approach has been successfully applied to other lipid peroxidation products and biomarkers. frontiersin.orgfrontiersin.org The use of nanomaterials, such as carbon nanotubes and gold nanoparticles, can further enhance the sensitivity and performance of these electrochemical sensors. frontiersin.orgfrontiersin.org
Interactive Data Table: Characteristics of Biosensor and Electrochemical Sensor Platforms
| Sensor Type | Recognition Element | Detection Principle | Potential for Aldehyde Detection | Key Advantages |
| Enzyme-Based Biosensor | Enzyme (e.g., ALDH, Enone Reductase) | Amperometry, Fluorometry | High, based on enzyme specificity for the aldehyde functional group. | High selectivity, potential for real-time monitoring. |
| Electrochemical Immunosensor | Antibody | Voltammetry, Impedance Spectroscopy | High, dependent on the development of a specific antibody. | Very high sensitivity and specificity. |
| Direct Electrochemical Sensor | Modified Electrode Surface | Voltammetry | Moderate, based on the intrinsic electroactivity of the α,β-unsaturated carbonyl moiety. | Simplicity, low cost. |
| This table synthesizes general principles from multiple sources on biosensor and electrochemical sensor development. mdpi.comnews-medical.netmdpi.comnih.govnih.govfrontiersin.orgfrontiersin.orgacs.org |
Isotopic Labeling Strategies for Reaction Pathway Tracing and Turnover Rate Determination
Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the dynamics of molecule turnover in biological systems. youtube.comyoutube.comnih.gov By introducing molecules enriched with stable isotopes (e.g., ¹³C, ²H), researchers can trace the transformation of precursors into products and measure the rates of synthesis and degradation. nih.govcapes.gov.brnih.gov
Reaction Pathway Tracing
For a compound like 2,4-Heptadienal, 5-methyl-6-oxo- (9CI), which is likely a product of lipid peroxidation, isotopic labeling can be used to trace its formation from specific fatty acid precursors. For example, by introducing fatty acids uniformly labeled with ¹³C (U-¹³C), it is possible to follow the incorporation of these labeled carbons into downstream metabolites, including aldehydes and ketones, through fatty acid oxidation pathways. nih.gov The mass shifts in the resulting products, as detected by mass spectrometry, provide definitive evidence of the metabolic linkage. nih.govyoutube.com This approach has been successfully used to study fatty acid oxidation in various cell types. nih.govnih.gov
Turnover Rate Determination
Stable isotope dilution assays are the gold standard for determining the turnover rate of molecules in vivo. youtube.commdpi.combiorxiv.orgosti.gov This involves introducing a known amount of an isotopically labeled version of the target analyte as an internal standard. By measuring the ratio of the labeled to the unlabeled compound over time using mass spectrometry, the rate of appearance (synthesis) and disappearance (degradation) of the endogenous compound can be calculated. youtube.commdpi.com
While specific labeled standards for 2,4-Heptadienal, 5-methyl-6-oxo- (9CI) may not be commercially available, methods have been developed to generate mixtures of labeled volatile compounds from a single uniformly labeled precursor. For instance, [U-¹³C]-α-linolenic acid has been oxidized to produce a variety of labeled lipid degradation volatiles, which can then be used as standards for quantification. nih.gov This strategy could be adapted to generate a labeled internal standard for 2,4-Heptadienal, 5-methyl-6-oxo- (9CI), enabling precise and accurate turnover studies.
Interactive Data Table: Isotopic Labeling Strategies for Carbonyl Compound Research
| Strategy | Isotope(s) Used | Primary Application | Analytical Technique | Example Study |
| Metabolic Flux Analysis | ¹³C, ²H | Tracing the incorporation of precursors into metabolic pathways. | GC-MS, LC-MS | Tracing ¹³C-labeled fatty acids through β-oxidation and the TCA cycle. nih.gov |
| Stable Isotope Dilution Assay | ¹³C, ²H | Absolute quantification and determination of turnover rates. | GC-MS, LC-MS | Calculating glucose turnover rates using ¹³C- and ²H-labeled glucose. youtube.commdpi.com |
| Precursor-Derived Labeled Standards | ¹³C | Generation of a mixture of labeled standards for quantification of volatiles. | GC-MS | Production of labeled volatiles from the oxidation of [U-¹³C]-α-linolenic acid. nih.gov |
| This table summarizes common isotopic labeling approaches relevant to the study of carbonyl compounds. |
Structure Activity Relationship Sar and Derivative Synthesis Studies of 2,4 Heptadienal, 5 Methyl 6 Oxo 9ci
Design and Synthesis of Modified Structures and Analogues
There is a notable absence of published literature detailing the specific design and synthesis of modified structures and analogues of 2,4-Heptadienal, 5-methyl-6-oxo-. General synthetic routes for similar alpha,beta-unsaturated aldehydes and ketones are well-established in organic chemistry. These often involve aldol (B89426) condensation reactions, Wittig-type reactions, or oxidation of corresponding alcohols. For instance, the synthesis of related compounds like trans,trans-2,4-Heptadienal has been achieved through methods such as the reduction of a dienoic acid followed by oxidation of the resulting dienol. However, specific methodologies tailored to the introduction of a methyl group at the 5-position and an oxo group at the 6-position of a 2,4-heptadienal framework are not described in the available search results.
Mechanistic Consequences of Stereochemical and Positional Isomerism
Detailed studies on the mechanistic consequences of stereochemical and positional isomerism for 2,4-Heptadienal, 5-methyl-6-oxo- are not available. The molecule possesses two double bonds, allowing for the existence of (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z) stereoisomers. The stereochemistry of these double bonds would significantly impact the molecule's three-dimensional shape, which in turn would influence its interaction with other molecules and its reactivity. For example, the (2E,4E) isomer would be more linear and rigid compared to the other isomers. Isomerization between these forms could potentially be induced by heat or light, as has been observed for related compounds like 6-oxo-2,4-heptadienoic acid. Positional isomers, where the methyl and oxo groups are at different positions on the heptadienal backbone, would be expected to have distinct chemical properties, but no comparative studies involving 2,4-Heptadienal, 5-methyl-6-oxo- have been published.
Investigation of Substituent Effects on Molecular Interactions
There is no specific research investigating the effects of the 5-methyl and 6-oxo substituents on the molecular interactions of 2,4-Heptadienal, 5-methyl-6-oxo-. The methyl group, being an electron-donating group, would influence the electron density of the conjugated system. The electron-withdrawing nature of the two carbonyl groups would create a polarized molecule with distinct regions of positive and negative electrostatic potential. These features would govern its interactions with solvents, reagents, and biological macromolecules. However, without empirical data from studies such as spectroscopic analysis or computational modeling of this specific compound, a detailed description of its molecular interactions is not possible.
Theoretical and Computational Chemistry Studies of 2,4 Heptadienal, 5 Methyl 6 Oxo 9ci
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide detailed insight into the electronic structure, stability, and reactivity of 2,4-Heptadienal, 5-methyl-6-oxo-.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2,4-Heptadienal, 5-methyl-6-oxo-, DFT calculations would be crucial for determining key energetic properties. This would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.
Furthermore, DFT is instrumental in mapping out reaction pathways by locating and characterizing transition states—the high-energy intermediates between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for predicting reaction rates. Computational approaches are essential for understanding reaction mechanisms by establishing the relative energies of starting materials, transition states, and products. nih.govresearchgate.net
A hypothetical DFT study on a reaction involving 2,4-Heptadienal, 5-methyl-6-oxo- would likely involve the data presented in the interactive table below.
Hypothetical DFT Energy Profile for a Reaction of 2,4-Heptadienal, 5-methyl-6-oxo-
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (2,4-Heptadienal, 5-methyl-6-oxo- + Reagent) | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.1 |
Note: The data in this table is hypothetical and serves as an example of the typical output from DFT calculations.
Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and how this influences its reactivity. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-Heptadienal, 5-methyl-6-oxo- would be performed. The energy and shape of these frontier orbitals are key indicators of where the molecule is most likely to act as a nucleophile (electron donor, associated with the HOMO) or an electrophile (electron acceptor, associated with the LUMO). This analysis would predict the most probable sites for chemical attack and the types of reactions the molecule is likely to undergo.
Molecular Dynamics (MD) Simulations of Compound-System Interactions
Molecular Dynamics (MD) simulations would be employed to study the behavior of 2,4-Heptadienal, 5-methyl-6-oxo- over time, particularly its interactions with other molecules such as solvents or biological macromolecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the molecule's conformational changes and its non-covalent interactions with its environment. This would be particularly relevant for understanding how the compound might behave in a biological system or in a specific solvent.
Prediction of Spectroscopic Signatures and Conformational Preferences
Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For 2,4-Heptadienal, 5-methyl-6-oxo-, theoretical calculations would be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
Conformational analysis is another critical area where computational chemistry is applied. nih.gov By systematically exploring the potential energy surface of the molecule, researchers can identify the different stable conformations (isomers that can be interconverted by rotation around single bonds) and their relative energies. This information is vital for understanding the molecule's flexibility and the shapes it is most likely to adopt.
Predicted Spectroscopic Data for a Hypothetical Conformer of 2,4-Heptadienal, 5-methyl-6-oxo-
| Spectroscopic Technique | Predicted Key Signature |
|---|---|
| ¹H NMR | Aldehydic proton (δ 9.5-10.0 ppm) |
| ¹³C NMR | Carbonyl carbons (δ 190-210 ppm) |
| IR | C=O stretch (ν ~1680-1720 cm⁻¹) |
Note: The data in this table is a generalized prediction based on the functional groups present in the molecule.
Computational Analysis of Reaction Mechanisms and Catalytic Processes
A detailed computational analysis of reaction mechanisms involving 2,4-Heptadienal, 5-methyl-6-oxo- would provide a step-by-step understanding of how chemical transformations occur. nih.gov Techniques like the Intrinsic Reaction Coordinate (IRC) method are used to follow the reaction path from the transition state to the reactants and products, confirming that the located transition state connects the intended species. researchgate.net
In the context of catalysis, computational studies can elucidate the role of a catalyst in lowering the activation energy of a reaction. This would involve modeling the interaction of 2,4-Heptadienal, 5-methyl-6-oxo- with the catalyst and calculating the energy profile of the catalyzed reaction pathway. Such studies are invaluable for designing more efficient catalysts and for understanding the fundamental principles of catalytic activity.
Environmental Transformation and Biogeochemical Cycling of 2,4 Heptadienal, 5 Methyl 6 Oxo 9ci
Degradation Pathways in Environmental Compartments (e.g., Aquatic, Soil, Air)
There is no published research or data available on the degradation pathways of 2,4-Heptadienal, 5-methyl-6-oxo- (9CI) in aquatic, soil, or atmospheric environments. Studies on related compounds like 2,4-heptadienal suggest that as an unsaturated aldehyde, it would likely be susceptible to degradation through processes such as oxidation and photolysis. However, without specific studies on the 5-methyl-6-oxo isomer, its environmental persistence and degradation mechanisms remain unknown.
Formation and Characterization of Environmental Transformation Products
No studies have been conducted to identify or characterize the environmental transformation products of 2,4-Heptadienal, 5-methyl-6-oxo- (9CI). The degradation of this compound would theoretically lead to various smaller molecules, but the identity and properties of these potential products have not been investigated.
Role in Chemical Ecology and Inter-Species Chemical Signaling Research
There is no evidence in the scientific literature to suggest that 2,4-Heptadienal, 5-methyl-6-oxo- (9CI) plays a role in chemical ecology or inter-species chemical signaling. While other aldehydes and ketones are known to act as pheromones or defense compounds in various organisms, the specific function, if any, of this compound has not been reported.
Microbial Metabolism and Bioremediation Research Applications
No research has been published on the microbial metabolism of 2,4-Heptadienal, 5-methyl-6-oxo- (9CI). Consequently, there are no known applications of this compound in bioremediation research. The ability of microorganisms to degrade this specific isomer and the metabolic pathways involved are areas that remain to be explored.
Data Tables
As no numerical data could be retrieved for the specified compound, the following tables are presented with "Data Not Available" to reflect the current state of knowledge.
Table 1: Environmental Degradation Data for 2,4-Heptadienal, 5-methyl-6-oxo- (9CI)
| Environmental Compartment | Degradation Pathway | Half-life | Transformation Products |
| Aquatic | Data Not Available | Data Not Available | Data Not Available |
| Soil | Data Not Available | Data Not Available | Data Not Available |
| Air | Data Not Available | Data Not Available | Data Not Available |
Table 2: Research Findings on the Biological Role of 2,4-Heptadienal, 5-methyl-6-oxo- (9CI)
| Research Area | Findings |
| Chemical Ecology | Data Not Available |
| Inter-Species Signaling | Data Not Available |
| Microbial Metabolism | Data Not Available |
| Bioremediation Applications | Data Not Available |
Future Research Directions and Unresolved Challenges in 2,4 Heptadienal, 5 Methyl 6 Oxo 9ci Research
Emerging Synthetic Methodologies for Complex Aldehydes
The synthesis of structurally complex and stereochemically rich aldehydes such as 2,4-Heptadienal, 5-methyl-6-oxo- remains a significant challenge. Future research will likely focus on developing more efficient and selective synthetic routes. Modern organic synthesis serves as a critical tool for creating tailored strategies to access elaborate functional compounds that might not be readily available from natural sources. nih.gov
Recent advances in the synthesis of complex polyketides, a class of natural products to which this compound may be related, offer a roadmap for future synthetic endeavors. nih.gov Methodologies that allow for the robust and scalable synthesis of elaborate polyketide segments are particularly relevant. nih.gov For instance, sequences involving reliable aldol (B89426) reactions and olefination methods have enabled the synthesis of complex pharmacophores in significant quantities and high yields. nih.gov
A key area of development is the use of modular and diversity-oriented synthesis. This approach would allow for the rapid generation of analogs of 2,4-Heptadienal, 5-methyl-6-oxo-, which is crucial for structure-activity relationship studies. Such strategies often involve the development of novel tandem reactions and protocols for forming unusual bond junctions to streamline the synthesis of complex molecules. nih.gov Furthermore, palladium-catalyzed dehydrogenative C-H coupling guided by transient directing groups is an emerging strategy for the synthesis of complex, axially chiral molecules and could be adapted for related structures. acs.org
| Synthetic Strategy | Description | Potential Application for Complex Aldehydes |
| Modular Synthesis | A strategy that allows for the construction of a molecule from a set of interchangeable building blocks (modules). | Enables the rapid generation of a library of analogs of 2,4-Heptadienal, 5-methyl-6-oxo- for biological screening. |
| Diversity-Oriented Synthesis | Aims to create a wide range of structurally diverse molecules from a common starting point. | Can lead to the discovery of novel compounds with unexpected biological activities. |
| Tandem Reactions | A sequence of two or more bond-forming reactions that occur in a single pot without the isolation of intermediates. | Increases synthetic efficiency and reduces waste, making the synthesis of complex aldehydes more sustainable. |
| Transient Directing Group Catalysis | Utilizes a temporary directing group to achieve high selectivity in C-H functionalization reactions. | Could enable precise modification of the aldehyde's carbon skeleton to fine-tune its properties. acs.org |
Advanced Analytical Techniques for In Situ Monitoring and Real-Time Studies
The high reactivity of aldehydes presents a significant challenge for their detection and quantification, particularly within biological systems. nih.gov Future research will necessitate the development and application of advanced analytical techniques for the in situ and real-time monitoring of 2,4-Heptadienal, 5-methyl-6-oxo-.
A major hurdle in understanding the biological roles of aliphatic aldehydes is the real-time measurement of their concentrations, longevity, and subcellular localization in living cells. nih.gov While traditional methods like gas or liquid chromatography coupled with mass spectrometry are powerful, they typically require cell lysis, which prevents real-time analysis in a living system. nih.gov
Fluorescent sensors that utilize reactions like Schiff base condensation are a promising avenue for the non-invasive, real-time monitoring of endogenous aldehydes in live cells. nih.gov However, many existing sensors are limited to small-chain aldehydes or suffer from reversibility issues under physiological conditions. nih.gov The development of novel "turn-on" fluorescent probes that react specifically and irreversibly with more complex aldehydes is a critical area for future research.
Hyphenated techniques, which combine two or more analytical methods, offer enhanced sensitivity and selectivity. numberanalytics.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for analyzing complex mixtures. numberanalytics.comresearchgate.net For aldehydes, derivatization is often necessary to improve detection by LC-MS. researchgate.net The development of new derivatization reagents that react under mild conditions and produce a common product ion upon tandem mass spectrometry would facilitate more sensitive and comprehensive analysis. researchgate.net
| Analytical Technique | Principle | Relevance for 2,4-Heptadienal, 5-methyl-6-oxo- |
| Live-Cell Fluorescent Sensors | Employs fluorescent probes that exhibit a change in their optical properties upon reacting with the target aldehyde. | Enables real-time visualization and quantification of the compound within living cells, providing insights into its subcellular localization and dynamics. nih.gov |
| LC-MS with Derivatization | The aldehyde is chemically modified to enhance its ionization efficiency and chromatographic behavior for mass spectrometric detection. | Allows for highly sensitive and specific quantification of the compound in complex biological matrices like plasma or urine. researchgate.net |
| 2D NMR Spectroscopy | A powerful nuclear magnetic resonance technique that provides detailed information about the structure and connectivity of a molecule. | Crucial for the unambiguous structural elucidation of the compound and its potential metabolites or reaction products. numberanalytics.com |
| In Situ Derivatization | The derivatization reaction is performed directly within the sample matrix prior to analysis. | Simplifies sample preparation and can improve the accuracy of quantification by minimizing analyte loss. researchgate.net |
Multi-Omics Approaches to Elucidate Biological Roles
Understanding the biological significance of a secondary metabolite like 2,4-Heptadienal, 5-methyl-6-oxo- requires a holistic approach that integrates various "omics" technologies. omu.edu.trresearchgate.net Multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, is a powerful strategy for uncovering the biosynthetic pathways of secondary metabolites and elucidating their biological functions. omu.edu.trdtu.dknih.gov
If this compound is of microbial origin, genomics can be used to identify the biosynthetic gene cluster (BGC) responsible for its production. omu.edu.tr High-throughput sequencing and bioinformatic tools can predict the enzymatic steps involved in its synthesis. omu.edu.tr Transcriptomics (e.g., RNA-Seq) can then reveal the expression levels of these genes under different conditions, providing clues about the regulation of the biosynthetic pathway. researchgate.net
Proteomics can identify the proteins that are expressed as part of the BGC and other proteins that may be involved in its regulation or transport. Metabolomics, the large-scale study of small molecules, is crucial for directly detecting and quantifying the aldehyde and its downstream metabolites in a biological system. nih.gov
By integrating these different omics datasets, researchers can build a comprehensive picture of how 2,4-Heptadienal, 5-methyl-6-oxo- is produced, its mechanism of action, and its role within the organism and its environment. This approach is particularly powerful for discovering novel bioactive compounds and understanding their complex biological roles. omu.edu.trnih.gov
Interdisciplinary Research Opportunities in Materials Science and Green Chemistry
The unique chemical structure of 2,4-Heptadienal, 5-methyl-6-oxo-, featuring a conjugated system, an aldehyde, and a ketone, presents intriguing possibilities for interdisciplinary research, particularly in materials science and green chemistry.
In materials science, aldehydes are used as building blocks for polymers and resins. The conjugated diene and additional carbonyl group in this molecule could potentially be exploited for novel polymerization reactions or for creating cross-linked materials with unique properties. Research in materials science is highly interdisciplinary, with efforts in biomaterials, electronic and photonic materials, and materials for sustainability. stanford.edu There are numerous research opportunities for undergraduates and graduates in this field that could explore the potential of such functionalized aldehydes. psu.edustevens.eduuchicago.edu
From a green chemistry perspective, the biocatalytic production of aldehydes is an area of growing interest. nih.gov If a biological pathway for the synthesis of 2,4-Heptadienal, 5-methyl-6-oxo- exists or can be engineered, it could offer a more sustainable alternative to traditional chemical synthesis. nih.gov Biocatalysis uses enzymes to perform chemical transformations under environmentally friendly conditions, often with high selectivity and yield. nih.gov Future research could focus on discovering or engineering enzymes that can produce this aldehyde or related compounds, contributing to the development of greener chemical processes.
Methodological Limitations and Overcoming Challenges in Current Research Paradigms
The primary challenge in researching 2,4-Heptadienal, 5-methyl-6-oxo- is the current lack of specific data and literature. This highlights a broader issue in the study of novel or rare chemical compounds. Overcoming this requires foundational research to synthesize and characterize the molecule fully.
A significant methodological limitation in aldehyde research, in general, is the inherent reactivity and potential toxicity of the aldehyde functional group. nih.gov Aldehydes can readily react with biological nucleophiles like proteins and DNA, which makes their study in biological systems complex. nih.gov This reactivity can also lead to instability during sample preparation and analysis, complicating accurate quantification.
The development of robust analytical methods, as discussed in section 9.2, is crucial to overcoming these challenges. Furthermore, the synthesis of stable isotope-labeled internal standards would greatly improve the accuracy of mass spectrometry-based quantification.
Another challenge is predicting the function of a novel secondary metabolite. While genomic and metabolomic approaches can provide hypotheses, confirming the biological role of a compound like 2,4-Heptadienal, 5-methyl-6-oxo- requires targeted biological assays. The development of high-throughput screening platforms to test the effects of such compounds on various cellular processes would be highly beneficial.
Finally, the successful heterologous production of complex polyketides in model organisms like E. coli has often been hampered by the poor solubility and functional expression of the required enzymes. nih.gov Recent advances in synthetic biology and metabolic engineering, such as the reconstruction of synthetic polyketide synthases (PKSs) and the use of phylogenetically selected enzymes, are helping to overcome these hurdles. nih.gov
Q & A
Basic: What analytical methods are recommended for quantifying 2,4-Heptadienal, 5-methyl-6-oxo- (9CI) in lipid oxidation studies?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) paired with solid-phase microextraction (SPME) is widely used due to its sensitivity for volatile aldehydes. Optimization of extraction parameters (e.g., fiber type: DVB-CAR; temperature: 80°C; time: 60 min) is critical to capture semi-volatile compounds like 2,4-heptadienal isomers . For non-volatile matrices, reverse-phase HPLC-DAD with C18 columns can quantify oxidation products, though derivatization (e.g., using 2,4-dinitrophenylhydrazine) may enhance detection limits .
Advanced: How can experimental design address conflicting data on the antioxidant efficacy of gallate esters in inhibiting 2,4-heptadienal formation?
Methodological Answer:
Contradictions in oxidation inhibition (e.g., gallate esters G8 vs. G12 in SC/SC-OS emulsions ) require controlled variables:
- Matrix pH : Adjust to mimic food systems (e.g., pH 4 for emulsions vs. pH 7 for aqueous systems).
- Accelerated storage conditions : Use elevated temperatures (e.g., 40°C) to simulate long-term oxidation, but validate with real-time data to avoid artifact formation.
- Dose-response curves : Test ester chain lengths (C0–C18) at equimolar concentrations to isolate steric vs. electronic effects on aldehyde scavenging .
Basic: What are the primary degradation pathways leading to 2,4-heptadienal formation in polyunsaturated fatty acid (PUFA)-rich systems?
Methodological Answer:
2,4-Heptadienal arises from β-scission of hydroperoxides formed during autoxidation of ω-3 PUFAs (e.g., linolenic acid). Key pathways:
- Autoxidation : Radical-mediated propagation generates 9- or 13-hydroperoxides, which decompose into (E,E)- and (E,Z)-2,4-heptadienal isomers .
- Enzymatic oxidation : Lipoxygenase activity in plant/fish tissues produces stereospecific hydroperoxides, yielding distinct isomer ratios detectable via chiral chromatography .
Advanced: How can researchers resolve discrepancies in 2,4-heptadienal concentrations between brine-glazed and water-glazed fish models?
Methodological Answer:
Conflicting results (e.g., brine glazing showing lower 2,4-heptadienal after 4 weeks but not 10 weeks ) require:
- Proteomic profiling : Analyze brine components (e.g., peptides, pH ~6) for metal-chelating activity that delays hydroperoxide decomposition.
- Headspace partitioning : Measure gas-liquid equilibrium shifts caused by brine’s ionic strength, which may trap aldehydes in the aqueous phase.
- Kinetic modeling : Compare rate constants for aldehyde formation/volatilization under varying glaze compositions .
Basic: How does 2,4-heptadienal contribute to odor profiles in algal blooms or fish products?
Methodological Answer:
(E,E)-2,4-Heptadienal is a key fishy odorant with a low odor threshold (~0.08 µg/L). In algal blooms (e.g., Uroglena spp.), its synergy with (E,Z)-isomers and ketones (e.g., 6-methyl-5-hepten-2-one) amplifies malodor intensity. Sensory panels paired with GC-olfactometry can map odor-active regions in chromatograms .
Advanced: What strategies differentiate enzymatic vs. non-enzymatic origins of 2,4-heptadienal in complex biological matrices?
Methodological Answer:
- Isotope labeling : Introduce ¹³C-labeled linolenic acid to trace enzymatic vs. autoxidative pathways via mass isotopomer analysis.
- Enzyme inhibitors : Use lipoxygenase inhibitors (e.g., nordihydroguaiaretic acid) in in vitro models to quantify contribution of enzymatic pathways .
- Stereochemical analysis : Chiral columns (e.g., β-DEX™) separate (R/S)-hydroperoxide precursors, linking stereochemistry to biotic/abiotic origins .
Basic: What precautions are necessary when handling 2,4-heptadienal derivatives in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods due to high volatility and potential respiratory irritation (H335) .
- Storage : Store under nitrogen at -20°C to prevent autoxidation.
- Waste disposal : Neutralize aldehydes with bisulfite solution before aqueous disposal to avoid environmental release .
Advanced: How can computational models predict 2,4-heptadienal’s reactivity in heterogeneous food matrices?
Methodological Answer:
- QSAR modeling : Correlate aldehyde’s electrophilicity (via DFT-calculated LUMO energies) with nucleophilic attack rates by amino acids (e.g., lysine).
- Molecular dynamics : Simulate partitioning behavior in oil-water emulsions to predict localization at interfaces, where oxidation is accelerated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
